molecular formula C11H14ClF3N2O2S B2768814 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride CAS No. 1803598-81-3

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride

Cat. No.: B2768814
CAS No.: 1803598-81-3
M. Wt: 330.75
InChI Key: OEUGDVLDPLICDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClF3N2O2S. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoromethanesulfonyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Scientific Research Applications

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride typically involves the reaction of 4-trifluoromethanesulfonylphenylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazines .

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various biological pathways, making the compound useful in studying and manipulating these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

1-[4-(trifluoromethylsulfonyl)phenyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUGDVLDPLICDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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